2-tert-butyl-1,3-oxazole
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Overview
Description
2-tert-butyl-1,3-oxazole is a heterocyclic organic compound that features a five-membered ring containing one oxygen atom and one nitrogen atom. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the tert-butyl group at the second position of the oxazole ring enhances its stability and modifies its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Van Leusen Oxazole Synthesis: This method involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes in the presence of a base.
Direct Arylation: This method uses palladium-catalyzed direct arylation of oxazoles with aryl halides.
Base-Induced Transformation: This method involves the transformation of 2-acyl-3-alkyl-2H-azirines to oxazoles via a deprotonation-initiated mechanism followed by nucleophilic addition to the imine functionality.
Industrial Production Methods
Industrial production of 2-tert-butyl-1,3-oxazole often involves large-scale application of the Van Leusen oxazole synthesis due to its high yield and efficiency. The use of ionic liquids as solvents in this method allows for the recycling of solvents and reduces environmental impact .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-tert-butyl-1,3-oxazole can undergo oxidation reactions to form oxazole N-oxides.
Reduction: Reduction of this compound can lead to the formation of dihydrooxazoles.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride
Substitution: N-bromosuccinimide, aryl halides
Major Products
Oxidation: Oxazole N-oxides
Reduction: Dihydrooxazoles
Substitution: Halogenated oxazoles
Scientific Research Applications
2-tert-butyl-1,3-oxazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, including antimicrobial, anticancer, and anti-inflammatory agents.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Agricultural Chemistry: The compound is explored for its potential use in the synthesis of agrochemicals, including herbicides and insecticides.
Mechanism of Action
The mechanism of action of 2-tert-butyl-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site and preventing substrate access. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways . The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
- 2-tert-butyl-4-(4-chlorophenyl)oxazole
- 4-(4-bromophenyl)-2-tert-butyloxazole
- Benzoxazoles
- Naphtho[1,2-d][1,3]oxazole
- Naphtho[2,1-d][1,3]oxazole
Uniqueness
2-tert-butyl-1,3-oxazole is unique due to the presence of the tert-butyl group, which enhances its stability and modifies its reactivity compared to other oxazole derivatives. This structural feature allows for specific interactions with biological targets and makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-tert-butyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-7(2,3)6-8-4-5-9-6/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGNGCCLNRYOJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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